molecular formula C14H27NO2 B5156056 N-(3-butoxypropyl)cyclohexanecarboxamide

N-(3-butoxypropyl)cyclohexanecarboxamide

Cat. No.: B5156056
M. Wt: 241.37 g/mol
InChI Key: CJDXVDOGULUZQE-UHFFFAOYSA-N
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Description

N-(3-Butoxypropyl)cyclohexanecarboxamide is a synthetic amide derivative characterized by a cyclohexanecarboxamide core linked to a 3-butoxypropyl chain. The butoxypropyl group introduces an ether functionality, which may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name

N-(3-butoxypropyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-2-3-11-17-12-7-10-15-14(16)13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDXVDOGULUZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-butoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-(3-butoxypropyl)cyclohexylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: N-(3-butoxypropyl)cyclohexylamine.

    Substitution: Various substituted cyclohexanecarboxamides depending on the nucleophile used.

Scientific Research Applications

N-(3-butoxypropyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amide bond formation and its role in biological systems.

    Industry: Used in the formulation of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the butoxypropyl chain can interact with hydrophobic regions of proteins or membranes, affecting their behavior and activity.

Comparison with Similar Compounds

Structural Features

The following compounds share the cyclohexanecarboxamide or carboxamide backbone but differ in substituents and ring systems:

Compound Name Key Substituents/Rings Molecular Weight Key Functional Groups
N-Cyclohexylacetoacetamide Cyclohexyl, acetoacetyl Not Provided Amide, ketone
N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide Phenolic ring, isopentyl, hydroxyl Not Provided Amide, phenol, alkyl
N-{3-[3-(Acetylamino)phenoxy]propyl}cyclohexanecarboxamide Phenoxy, acetylamino 318.41 Amide, ether, acetylated amine
N-[3-Hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide Cyclobutane, thiophene, hydroxyl 239.33 Amide, thiophene, alcohol

Key Observations :

  • The butoxypropyl group in the target compound introduces an ether linkage, contrasting with alkyl (e.g., butyl) or aromatic (e.g., phenoxy) substituents in analogs .

Physicochemical Properties

  • Lipophilicity : The butoxypropyl group’s ether oxygen may reduce logP compared to purely alkyl chains (e.g., butyl), enhancing aqueous solubility .
  • Molecular Weight: The target compound’s molecular weight is anticipated to fall between 250–350 g/mol, similar to N-{3-[3-(acetylamino)phenoxy]propyl}cyclohexanecarboxamide (318.41) .
  • Stability : Cyclohexane rings confer greater conformational stability than cyclobutane analogs, which may exhibit ring strain .

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